N1-cycloheptyl-N2-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)oxalamide
Description
N’-CYCLOHEPTYL-N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE is a complex organic compound characterized by its unique structure, which includes a cycloheptyl group, a fluorobenzenesulfonyl group, and a furan ring
Properties
Molecular Formula |
C21H25FN2O5S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N'-cycloheptyl-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide |
InChI |
InChI=1S/C21H25FN2O5S/c22-15-9-11-17(12-10-15)30(27,28)19(18-8-5-13-29-18)14-23-20(25)21(26)24-16-6-3-1-2-4-7-16/h5,8-13,16,19H,1-4,6-7,14H2,(H,23,25)(H,24,26) |
InChI Key |
YVMWOTNFNVOBRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-CYCLOHEPTYL-N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the reaction of cycloheptylamine with 2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-CYCLOHEPTYL-N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
Scientific Research Applications
N’-CYCLOHEPTYL-N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-CYCLOHEPTYL-N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-CHLOROPHENYL)ETHYL]-N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE
- N’-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]-N-(2-HYDROXYETHYL)ETHANEDIAMIDE
Uniqueness
N’-CYCLOHEPTYL-N-[2-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)ETHYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cycloheptyl group provides steric bulk, influencing its reactivity and interactions with molecular targets. The presence of both a fluorobenzenesulfonyl group and a furan ring further enhances its versatility in various applications.
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